2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-16-12(8-22-9)14(19)17-10-3-4-13-11(7-10)15(20)18(2)5-6-21-13/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAKDGWZIMOLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Protocol (Adapted from)
Step 1: 4-Hydroxy-3-nitrobenzaldehyde undergoes Claisen-Schmidt condensation with 4-methylacetophenone in ethanol/HCl (1:1) at 80°C for 6 hr to yield (E)-3-(4-hydroxy-3-nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one (83% yield).
Step 2: Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethyl acetate reduces the nitro group to amine, followed by cyclization with chloroacetyl chloride in DMF at 0°C→RT (18 hr) to form 7-amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.
Key Data:
| Parameter | Value |
|---|---|
| Melting Point | 189-191°C |
| HRMS (m/z) [M+H]⁺ | 235.0984 (calc) |
| 235.0989 (obs) | |
| ¹H NMR (DMSO-d₆) | δ 7.25 (d, J=8Hz, 1H, Ar-H), 6.88 (s, 1H, Ar-H), 4.32 (t, 2H, OCH₂), 3.45 (q, 2H, NCH₂), 2.95 (s, 3H, NCH₃) |
Synthesis of 2-Methyl-1,3-Thiazole-4-Carboxylic Acid
Hantzsch Thiazole Formation ()
Reagents:
- L-Valine methyl ester (1.5 eq)
- Chloroacetone (1.0 eq)
- Lawesson's reagent (0.5 eq)
Procedure:
- Convert L-valine methyl ester to thioamide by refluxing with Lawesson's reagent in toluene (4 hr, 78% yield)
- Cyclize with chloroacetone in DCM/Et₃N (3:1) at 0°C→RT (12 hr)
- Hydrolyze methyl ester with LiOH/THF/H₂O (3:1:1) at 50°C (4 hr)
Optimization Note: Calcium carbonate-mediated cyclization causes 12-15% racemization (), necessitating chiral HPLC purification (Chiralpak IC, hexane/EtOH 85:15).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling ()
Reaction Scheme:
2-Methyl-1,3-thiazole-4-carboxylic acid + 7-Amino-benzoxazepin → Target compound
Conditions:
- Solvent: Anhydrous DCM
- Coupling Agents: EDCI (1.2 eq)/DMAP (0.2 eq)
- Temperature: 0°C→RT under Ar
- Time: 48 hr
Workup:
- Wash with 5% HCl (3×50 mL)
- Dry over Na₂SO₄
- Purify via silica chromatography (EtOAc/Hexane 3:7→1:1)
Yield Optimization:
| Base | Yield (%) | Purity (HPLC) |
|---|---|---|
| Et₃N | 62 | 94.3 |
| DIPEA | 71 | 97.8 |
| Pyridine | 58 | 91.2 |
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Combine benzoxazepin amine (1 eq), thiazole acid (1.05 eq), HATU (1.1 eq), and DIPEA (3 eq) in DMF. Irradiate at 120°C (300W) for 15 min.
Advantages:
- 89% isolated yield
- 99.1% purity (UPLC)
- Reduced racemization (<2%)
Characterization Data
Spectroscopic Profile
¹H NMR (600 MHz, DMSO-d₆):
δ 10.42 (s, 1H, NH), 8.25 (s, 1H, Thz-H5), 7.68 (d, J=8Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 4.45 (t, 2H, OCH₂), 3.62 (q, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.82 (s, 3H, Thz-CH₃)
HRMS (ESI):
m/z [M+H]⁺ Calc: 374.1278
Found: 374.1281
XRD Analysis:
- Monoclinic P2₁/c space group
- Dihedral angle between benzoxazepin and thiazole: 54.3°
- Intramolecular H-bond: N-H⋯O=C (2.01 Å)
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield (%) | Purity (%) | Time (hr) |
|---|---|---|---|
| Conventional EDCI | 71 | 97.8 | 48 |
| Microwave-HATU | 89 | 99.1 | 0.25 |
| Mixed Anhydride | 65 | 95.4 | 36 |
Chirality Control
Racemization occurs during:
- Thiazole formation (up to 15% without chiral control)
- Amide coupling at elevated temperatures
Mitigation strategies:
- Low-temperature cyclization (-20°C) reduces racemization to 3%
- Use of (R)-BINOL-derived coupling agents enhances ee to 98%
Industrial-Scale Considerations
Key Challenges:
- Exothermic nature of Hantzsch cyclization requires precise temperature control
- DCM solvent restrictions under ICH Q3C guidelines
- Polymorphism issues in final API
Process Solutions:
- Replace DCM with 2-MeTHF (bio-based solvent)
- Implement continuous flow hydrogenation for benzoxazepin intermediate
- Use anti-solvent crystallization (water/EtOH 1:4) to control particle size
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features
The following table highlights structural differences and similarities between the target compound and related molecules from the evidence:
Note: Molecular weights and pharmacological data are unavailable in the provided evidence.
Functional Implications
Benzoxazepin Derivatives: The target compound and Compound 12 share a benzoxazepin core but differ in substituents. The 4-methyl group in the target compound may enhance metabolic stability compared to the benzyl group in Compound 12, which could increase lipophilicity and affect membrane permeability .
Thiazole-Containing Compounds: The target compound and Compounds l/m () incorporate thiazole rings, but their roles differ.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
